molecular formula C11H15ClFNO B12006839 3-(Dimethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride

3-(Dimethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride

Cat. No.: B12006839
M. Wt: 231.69 g/mol
InChI Key: XFPXXGOGWPHMPH-UHFFFAOYSA-N
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Description

DFP hydrochloride , is a chemical compound with the following structural formula:

CH3C(PhF)CH(NMe2)HCl\text{CH}_3\text{C}(\text{PhF})\text{CH}(\text{NMe}_2)\text{HCl} CH3​C(PhF)CH(NMe2​)HCl

  • The compound contains a ketone group (C=O) and a dimethylamino group (NMe₂) attached to a phenyl ring.
  • It is a white crystalline solid, commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes::

    Acylation of Fluorobenzene:

    Reductive Amination:

Industrial Production::
  • DFP hydrochloride is industrially produced using the acylation method due to its efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: DFP hydrochloride can undergo oxidation reactions, converting the ketone group to a carboxylic acid or other oxidized derivatives.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Notable for its potential as an antidepressant or analgesic.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

  • DFP hydrochloride’s mechanism of action is not fully elucidated.
  • It likely interacts with neurotransmitter systems, affecting mood and pain perception.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

3-(dimethylamino)-1-(3-fluorophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9;/h3-5,8H,6-7H2,1-2H3;1H

InChI Key

XFPXXGOGWPHMPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)F.Cl

Origin of Product

United States

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